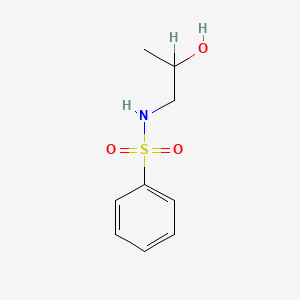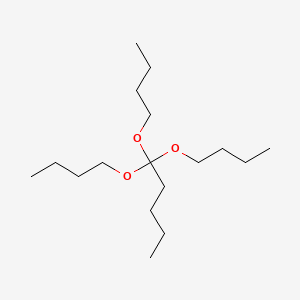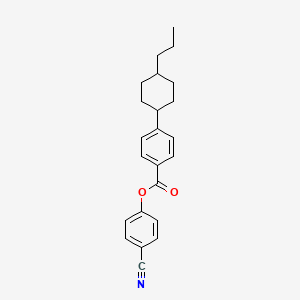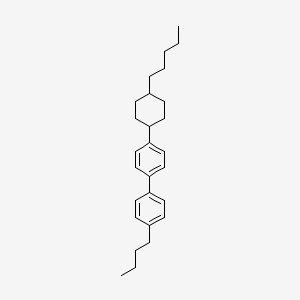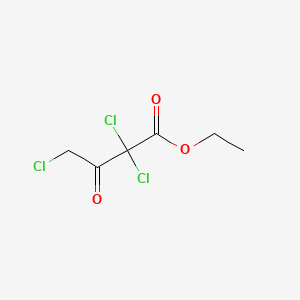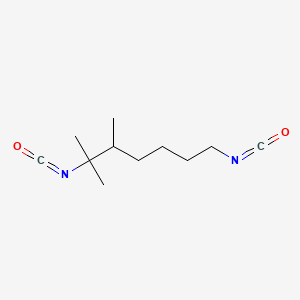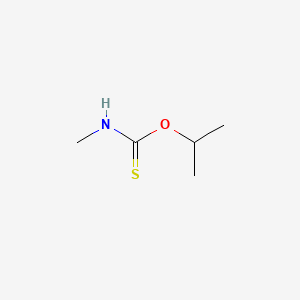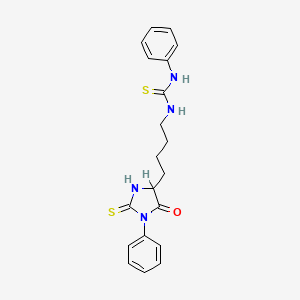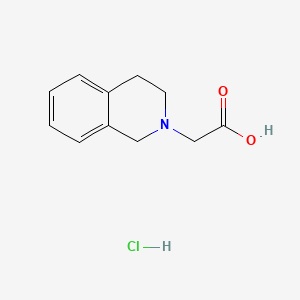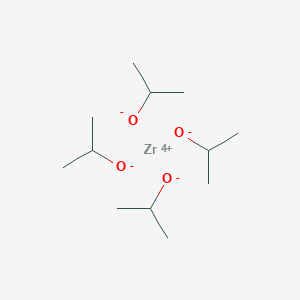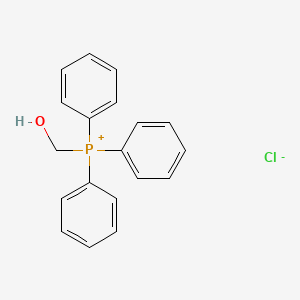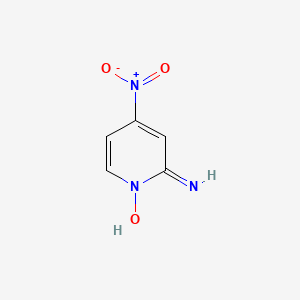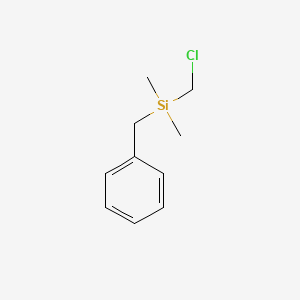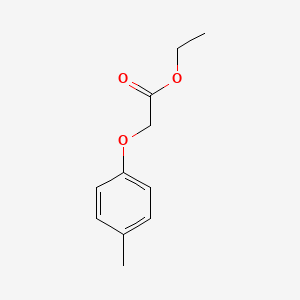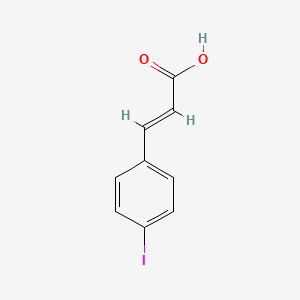
4-Iodocinnamic acid
Vue d'ensemble
Description
4-Iodocinnamic acid is an organic compound with the molecular formula C9H7IO2 It is a derivative of cinnamic acid, where an iodine atom is substituted at the para position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Iodocinnamic acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction, where 4-iodobenzaldehyde reacts with malonic acid in the presence of a base such as piperidine. The reaction typically occurs in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and efficient methods. For example, the reaction of 4-iodobenzaldehyde with acetic anhydride and sodium acetate can produce this compound in good yields. This method is advantageous due to its simplicity and the availability of reagents .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodocinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction Reactions: The double bond in the cinnamic acid moiety can be reduced to form 4-iodohydrocinnamic acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide can be used under appropriate conditions to replace the iodine atom.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the double bond.
Major Products:
Substitution: Products like 4-azidocinnamic acid or 4-cyanocinnamic acid.
Oxidation: Products like 4-iodobenzoic acid.
Reduction: Products like 4-iodohydrocinnamic acid
Applications De Recherche Scientifique
4-Iodocinnamic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of various substituted cinnamic acid derivatives.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism by which 4-iodocinnamic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways essential for cell survival and proliferation. The presence of the iodine atom enhances its binding affinity and specificity towards certain targets .
Comparaison Avec Des Composés Similaires
Cinnamic Acid: The parent compound, lacking the iodine substitution.
4-Bromocinnamic Acid: Similar structure but with a bromine atom instead of iodine.
4-Chlorocinnamic Acid: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: 4-Iodocinnamic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to bromine and chlorine result in different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems .
Propriétés
IUPAC Name |
(E)-3-(4-iodophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDLJAPEZBFHGP-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


